molecular formula C23H28F2N4O2 B563589 Risperidone E-Oxime CAS No. 691007-09-7

Risperidone E-Oxime

Cat. No.: B563589
CAS No.: 691007-09-7
M. Wt: 430.5 g/mol
InChI Key: BRCINVRBDDVLDW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Risperidone E-Oxime, also known as Risperidone, primarily targets dopaminergic D2 receptors and serotonergic 5-HT2A receptors in the brain . These receptors play crucial roles in various neurological and psychological processes. The D2 receptors are involved in motor activity, motivation, and reward, while the 5-HT2A receptors are implicated in various functions including mood regulation, anxiety, and cognition .

Mode of Action

This compound acts as an antagonist at both dopaminergic D2 and serotonergic 5-HT2A receptors . This means it binds to these receptors and inhibits their activity. The drug has a higher affinity for 5-HT2A receptors, binding to them 10-20 times more strongly than to D2 receptors . This dual antagonism is thought to reduce overactivity in certain brain pathways, thereby alleviating symptoms of mental health disorders .

Biochemical Pathways

This compound’s action on D2 and 5-HT2A receptors affects several biochemical pathways. By inhibiting D2 receptors, it reduces the overactivity of central mesolimbic pathways, which are associated with positive symptoms of schizophrenia such as hallucinations and delusions . By blocking 5-HT2A receptors, it modulates the activity of mesocortical pathways, which are linked to the negative and cognitive symptoms of schizophrenia . Additionally, risperidone has been shown to normalize increased inflammatory parameters and restore anti-inflammatory pathways in models of neuroinflammation .

Pharmacokinetics

It is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, to its active metabolite, 9-hydroxyrisperidone . The elimination of 9-hydroxyrisperidone is decreased with age . The pharmacokinetics of risperidone and 9-hydroxyrisperidone show high interindividual variability, which is partly explained by genetic polymorphisms in the CYP2D6 gene .

Result of Action

The antagonism of D2 and 5-HT2A receptors by this compound leads to a reduction in the symptoms of mental health disorders such as schizophrenia and bipolar disorder . By reducing overactivity in certain brain pathways, it can alleviate hallucinations, delusions, mood disturbances, and other symptoms associated with these conditions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by factors such as the patient’s age, liver function, and genetic makeup . Furthermore, the drug’s efficacy and stability may be influenced by factors such as the patient’s adherence to medication, diet, and concomitant use of other medications .

Biochemical Analysis

Biochemical Properties

Risperidone E-Oxime interacts with various enzymes and proteins. It is primarily metabolized by cytochrome P450 2D6 (CYP2D6) into the active metabolite 9-hydroxyrisperidone . The plasma drug concentrations vary hugely among individuals, and are associated with the CYP2D6 phenotypes .

Cellular Effects

This compound, like its parent compound risperidone, has effects on various types of cells and cellular processes. It is known to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is thought to reduce overactivity in the brain through inhibition of dopaminergic D2 receptors and serotonergic 5-HT2A receptors .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed. Studies have shown that the plasma levels of this compound have great inter- and intraindividual variations .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses of risperidone resulted in control levels of vacuous chewing movements (VCMs) after 6 months of treatment, whereas high doses of risperidone produced VCM in the same range as haloperidol .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 2D6 (CYP2D6) into the active metabolite 9-hydroxyrisperidone .

Properties

CAS No.

691007-09-7

Molecular Formula

C23H28F2N4O2

Molecular Weight

430.5 g/mol

IUPAC Name

3-[2-[4-[C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C23H28F2N4O2/c1-15-18(23(30)29-10-3-2-4-21(29)26-15)9-13-28-11-7-16(8-12-28)22(27-31)19-6-5-17(24)14-20(19)25/h5-6,14,16,31H,2-4,7-13H2,1H3

InChI Key

BRCINVRBDDVLDW-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)/C(=N/O)/C4=C(C=C(C=C4)F)F

SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F

Appearance

Assay:≥98%A solid

Synonyms

3-[2-[4-[(E)-(2,4-Difluorophenyl)(hydroxyimino)methyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one; 

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 7.0 g (0.0143 mole) of 3-[2-[4-(2,4-difluoro-benzoyl)-piperidino]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, 70 ml of pyridine, 5.4 g (0.0777 mole) of hydroxylamine hydrochloride and 100 ml of ethanol 1.6 g (0.0286 mole) of potassium hydroxide are added. The reaction mixture is heated to boiling for 10 hours, cooled to room temperature and the solvent is removed in vacuo. To the residue 100 ml of water are added and the mixture is extracted with 100 ml of dichloromethane. The organic phase is washed twice with 50 ml of water each, dried over anhydrous magnesium sulfate and evaporated. The residual crude product is recrystallized from ethyl acetate. Thus 4.2 g of 3-[2-[4-[(2,4-difluorophenyl)-(hydroxyimino)-methyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one are obtained. Yield 65.1%. According to HPLC analysis the purity of the product is 97.2%.
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Synthesis routes and methods III

Procedure details

To a solution of 36.0 g (0.16 mole) of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in 800 ml of acetonitrile 44.3 g of 4-(2,4-difluoro-benzoyl)-piperidine-oxime-hydrochloride, 33.6 g of sodium hydrogen carbonate and 0.66 g (4 millimoles) of potassium iodide are added. The reaction mixture is refluxed for 5 hours, cooled to room temperature and the solvent is removed in vacuo. The residue is taken up in 700 ml of water and extracted twice with 600 ml of dichloromethane each. The combined organic layers are dried over sodium sulfate and evaporated in vacuo. Thus 63.7 g of the title compound are obtained. Yield 92.5%. M.p.: 180-183° C.
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Yield
92.5%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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